3-(2,5-Dimethoxyanilino)propanoic acid
Description
3-(2,5-Dimethoxyanilino)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a 2,5-dimethoxyanilino group. The dimethoxy substituents on the aniline ring likely enhance electron-donating effects and lipophilicity compared to halogenated or carbonyl-containing analogs, influencing solubility, bioavailability, and intermolecular interactions .
Properties
CAS No. |
115170-20-2 |
|---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
3-(2,5-dimethoxyanilino)propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-15-8-3-4-10(16-2)9(7-8)12-6-5-11(13)14/h3-4,7,12H,5-6H2,1-2H3,(H,13,14) |
InChI Key |
VLESTKDTHQLTGW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NCCC(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Electron Effects : The dimethoxy groups in the target compound contrast with electron-withdrawing dichloro substituents in analogs, affecting electronic distribution and reactivity.
- Metal Coordination: Dichloroanilino and carbonyl-containing derivatives (e.g., 3-(3,5-Dichloroanilinocarbonyl)propionic acid) exhibit metal-binding capabilities, unlike the dimethoxy variant, which may prioritize organic interactions .
Solubility and Stability:
- 3-(2,5-Dimethoxyanilino)propanoic acid: Predicted to have moderate water solubility due to the polar propanoic acid group, but reduced by the hydrophobic dimethoxyaryl moiety.
- 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid: Likely prone to hydrolysis under acidic/basic conditions due to the lactam ring, limiting shelf stability .
- 3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid: The keto group may increase metabolic susceptibility compared to non-oxidized analogs .
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